N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide: is a synthetic organic compound characterized by the presence of an azepane ring, a methylphenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using a suitable alkylating agent and a Lewis acid catalyst.
Introduction of the Fluorobenzamide Moiety: The final step involves the coupling of the azepane-methylphenyl intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The azepane ring and the fluorobenzamide moiety are crucial for binding to these targets, which may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
- 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
- N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(2-ethyl-phenyl)-4-methyl-benzenesulfonamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H27FN2O |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H27FN2O/c1-17-6-8-18(9-7-17)21(25-14-4-2-3-5-15-25)16-24-22(26)19-10-12-20(23)13-11-19/h6-13,21H,2-5,14-16H2,1H3,(H,24,26) |
InChI Key |
MPFBFMYFANYXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCCCCC3 |
Origin of Product |
United States |
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